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1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Catalog No.
S12813027
CAS No.
M.F
C24H25ClN4O2
M. Wt
436.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)pi...

Product Name

1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

IUPAC Name

3-[1-[3-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]propyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C24H25ClN4O2

Molecular Weight

436.9 g/mol

InChI

InChI=1S/C24H25ClN4O2/c25-18-9-7-17(8-10-18)22-16-20(31-27-22)4-3-13-28-14-11-19(12-15-28)29-23-6-2-1-5-21(23)26-24(29)30/h1-2,5-10,16,19H,3-4,11-15H2,(H,26,30)

InChI Key

VQWSBLCWXYTGIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC4=CC(=NO4)C5=CC=C(C=C5)Cl

1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound featuring multiple functional groups, including an isoxazole, piperidine, and benzimidazole moiety. The presence of a 4-chlorophenyl group enhances its lipophilicity, potentially influencing its biological activity. This compound is of interest in medicinal chemistry due to its structural diversity and potential therapeutic applications.

, including:

  • Oxidation: Utilizing oxidizing agents such as potassium permanganate or chromium trioxide can convert the compound into carboxylic acids or ketones.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can yield alcohols or amines.
  • Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with amines or thiols, leading to substituted derivatives with varying functional groups.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium hydrideDimethylformamide (DMF)

Research indicates that 1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one exhibits potential pharmacological activities. It may act on specific receptors or enzymes, modulating their activity and leading to various biological effects. Its potential therapeutic effects could include anti-inflammatory, analgesic, or antipsychotic properties, making it a candidate for further pharmacological studies.

The synthesis of this compound typically involves several steps:

  • Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a chlorophenyl-substituted nitrile oxide and an alkyne.
  • Attachment of the Piperidine Ring: The isoxazole intermediate is reacted with a piperidine derivative under suitable conditions.
  • Formation of the Benzimidazole Moiety: The final cyclization step involves reacting the intermediate with an appropriate benzimidazole precursor under acidic or basic conditions.

This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity.

1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting specific receptors or enzymes.
  • Pharmacology: The compound may be studied for its therapeutic effects, contributing to fields such as pain management and mental health.
  • Materials Science: It can be incorporated into advanced materials with specific electronic or optical properties.
  • Biological Research: The compound may act as a probe to study biological pathways and molecular interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. By binding to these targets, it may modulate their activity, leading to various biological effects. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and potential therapeutic applications.

Several compounds share structural similarities with 1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one. Here are some notable examples:

Compound NameStructural Features
(2R,3S)-2-[3-(5-chloro-benzimidazol-1-yl)propyl]piperidin-3-olContains a benzimidazole moiety similar to the target compound
(2R,3S)-2-[3-(5-chloro-7-[1-(difluoromethyl)pyrazol-4-yl]benzimidazol-1-yl)propyl]piperidin-3-olFeatures multiple heterocycles that may influence activity
(2R,3S)-2-[3-[5-chloro-benzimidazol-1-yl]prop-enyl]piperidin-3-olContains a propene linkage enhancing reactivity

These compounds exhibit unique properties due to variations in their structural components, which may affect their biological activity and pharmacological profiles. The presence of different functional groups allows researchers to explore structure–activity relationships further.

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

436.1666037 g/mol

Monoisotopic Mass

436.1666037 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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